molecular formula C18H19N3O2 B3049875 1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone CAS No. 22366-99-0

1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone

Cat. No. B3049875
CAS RN: 22366-99-0
M. Wt: 309.4 g/mol
InChI Key: MLDHMLJPHZYBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone, commonly known as AQ-RA 741, is an anthraquinone derivative that has been extensively studied for its potential applications in scientific research. AQ-RA 741 is a synthetic compound that has been found to possess several biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Transformation in Sediments

1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone, as part of the anthraquinone family, has been studied for its reactivity in anoxic sediments. Research found that certain anthraquinone derivatives, such as 1-amino and 1-methylamino compounds, show significant transformation in sediments, resulting in the formation of stable products like intramolecularly hydrogen-bonded anthrone (Baughman & Weber, 1994).

Photochemical Substitution

In photochemical studies, compounds like 1-aminoanthraquinone and 1-methylaminoanthraquinone (a similar structure to the target compound) were found to undergo photochemical substitution in the presence of sodium sulphite or sulphide, leading to the formation of sulphonates and thiolates (Hamilton et al., 1980).

Structural Studies in Crystals and Solutions

Structural analyses of similar anthraquinone derivatives, including 1-methylamino-anthraquinone, revealed insights into their molecular conformations in both solid states and solutions. These studies are crucial for understanding the reactivity and interaction of such compounds in various environments (Yatsenko et al., 2000).

Dyeing Properties and Metal Complexes

Anthraquinone derivatives have been explored for their dyeing properties and interactions with metal complexes. These studies are significant for applications in materials science and chemistry, providing insights into color space values and fastness qualities of these compounds (Yıldız et al., 2010).

Photophysical and Electrochemical Properties

Research into the photophysical and electrochemical properties of similar anthraquinone derivatives, like 1-aminoanthraquinone, has been conducted. These studies are important for understanding the behavior of these compounds under various conditions, which can have implications in fields like materials science and photonics (Dahiya et al., 2007).

Anticancer Activity

Some anthraquinone derivatives have been studied for their anticancer activity, showing potential as intermediates in anticancer drugs. This highlights the biomedical relevance of these compounds in drug development (Bao Xiu-rong, 2009).

properties

IUPAC Name

1-(3-aminopropylamino)-4-(methylamino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-20-13-7-8-14(21-10-4-9-19)16-15(13)17(22)11-5-2-3-6-12(11)18(16)23/h2-3,5-8,20-21H,4,9-10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDHMLJPHZYBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)NCCCN)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176901
Record name 1-((3-Aminopropyl)amino)-4-(methylamino)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22366-99-0
Record name 1-[(3-Aminopropyl)amino]-4-(methylamino)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22366-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((3-Aminopropyl)amino)-4-(methylamino)-9,10-anthracenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022366990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((3-Aminopropyl)amino)-4-(methylamino)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3-aminopropyl)amino]-4-(methylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone
Reactant of Route 3
Reactant of Route 3
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone
Reactant of Route 4
Reactant of Route 4
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone
Reactant of Route 5
Reactant of Route 5
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone
Reactant of Route 6
Reactant of Route 6
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.